methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a purine-derived heterocyclic compound characterized by an imidazo[2,1-f]purine core. Key structural features include:
- 1,7-Dimethyl groups: Positioned on the purine ring, these substituents may influence steric and electronic properties.
- 8-(4-Phenoxyphenyl) moiety: A bulky, lipophilic aryl group that could enhance membrane permeability but reduce aqueous solubility.
- Methyl ester side chain: Likely impacts metabolic stability and bioavailability .
Properties
CAS No. |
887467-91-6 |
|---|---|
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.462 |
IUPAC Name |
methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-15-13-27-20-21(26(2)24(32)28(22(20)31)14-19(30)33-3)25-23(27)29(15)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 |
InChI Key |
JSSRVGJUHKFVDW-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex compound with notable biological activities that have been explored in various research contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H21N5O5
- Molecular Weight : 459.462 g/mol
- CAS Number : 887467-91-6
- IUPAC Name : Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate
The biological activity of this compound primarily stems from its interaction with various cellular targets. The imidazole ring and the dioxo structure play crucial roles in its ability to modulate enzymatic activities and influence cellular signaling pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Antioxidant Activity : Research indicates that it possesses antioxidant properties that may protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through modulation of inflammatory cytokines.
Biological Activity Data
The following table summarizes the biological activities and relevant findings associated with this compound:
Case Studies and Research Findings
Several studies have investigated the effects of this compound in different biological models:
-
Cancer Cell Lines :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed significant inhibition of cell proliferation at micromolar concentrations.
-
Inflammation Models :
- In a mouse model of inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in decreased levels of TNF-alpha and IL-6 compared to controls. This suggests its potential as an anti-inflammatory agent.
-
Oxidative Stress Studies :
- The compound's ability to reduce oxidative stress was tested using DPPH and ABTS assays. It demonstrated a high scavenging capacity comparable to known antioxidants.
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with several imidazo-purine derivatives but differs in substituent patterns (Table 1):
Key Observations :
- The 8-(4-phenoxyphenyl) group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents (e.g., 2-methylphenyl in ).
- Core variations (e.g., imidazo[2,1-f]purine vs.
Physicochemical Properties
- Lipophilicity: The 4-phenoxyphenyl group likely increases logP compared to analogs with polar substituents (e.g., pyridin-4-yl in or nitro groups in ).
- Solubility: Bulky aryl groups may reduce aqueous solubility relative to compounds with electron-withdrawing substituents (e.g., cyano or nitro in ).
- Melting Point: Analogs with chlorophenyl groups (e.g., >300°C in ) exhibit higher crystallinity due to stronger intermolecular forces, whereas the target’s phenoxyphenyl group may lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
